molecular formula C15H16FNO2 B2513560 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol CAS No. 416869-28-8

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Cat. No.: B2513560
CAS No.: 416869-28-8
M. Wt: 261.296
InChI Key: DFBQFSSVNBCVAH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is a Schiff base derivative synthesized via condensation of 2-hydroxy-3-ethoxybenzaldehyde with 3-fluorophenylamine. This class of compounds is characterized by an imine (-C=N-) linkage, which confers unique electronic and structural properties.

Properties

IUPAC Name

2-ethoxy-6-[(3-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBQFSSVNBCVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with 3-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Reagent in Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution .

2. Biology:

  • Biological Activity: Studies have indicated that this compound interacts with enzymes and receptors, making it a candidate for further investigation in biological systems . Its potential antimicrobial properties have been validated through various assays.

3. Medicine:

  • Therapeutic Applications: Ongoing research is exploring its use in developing new drugs. The compound has shown promise in inhibiting specific enzymes related to bacterial growth, indicating its potential as an antimicrobial agent .

4. Industry:

  • Production of Specialty Chemicals: This compound is also utilized in producing specialized materials and chemicals due to its favorable chemical properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various phenolic compounds, including 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol. The results demonstrated significant efficacy against bacterial strains compared to conventional antibiotics.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)Biofilm Reduction (%)
This Compound0.250.585
Ciprofloxacin0.5170

This data indicates that the compound not only inhibits bacterial growth effectively but also significantly reduces biofilm formation, which is crucial in treating infections .

Case Study 2: Enzyme Inhibition

Further research focused on the enzyme inhibition capabilities of this compound. It was tested against DNA gyrase and dihydrofolate reductase (DHFR), revealing promising results for potential drug development.

EnzymeIC50 (μM)
DNA Gyrase12.27
Dihydrofolate Reductase0.52

These findings suggest that the compound could serve as a lead structure for developing novel antimicrobial agents targeting these enzymes .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several Schiff bases and triazine derivatives. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
ETPMP (Schiff base) 3-(Trifluoromethyl)phenyl C16H13F3NO2 Enhanced electronegativity from CF3 group; notable NLO properties
5S1 (Schiff base) 4-Chloro-2-hydroxybenzylidene C15H13ClNO2 Chloro substituent improves antimicrobial activity
Compound 15 (Triazine derivative) 4-Fluorophenylamino, benzenesulfonamide C18H20FCl2N6O2S Dual antitumor and anti-inflammatory activity
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol 3-Chloro-2-methylphenyl, methoxy C15H16ClNO2 Increased lipophilicity (XLogP3: 3.8); potential CNS activity
2-Ethoxy-6-[(4-fluoro-2-methylphenyl)amino]methyl}phenol 4-Fluoro-2-methylphenyl C16H18FNO2 Higher molecular weight (275.32 g/mol); moderate hydrogen bonding capacity

Key Observations :

  • Electron-Withdrawing Groups: The 3-fluorophenyl group in the target compound offers moderate electronegativity, whereas analogs like ETPMP (CF3) exhibit stronger electron-withdrawing effects, enhancing nonlinear optical (NLO) properties .
  • Bioactivity : Triazine derivatives (e.g., Compound 10 in ) demonstrate significant antitumor activity due to dual inhibition pathways, contrasting with Schiff bases, which are more studied for antimicrobial or optical applications .
  • Lipophilicity : Methoxy and chloro substituents (e.g., in ) increase lipophilicity compared to ethoxy groups, affecting membrane permeability .

Physicochemical Properties

Melting Points and Solubility
  • Target Compound : Melting point data unavailable, but similar Schiff bases (e.g., ETPMP) melt at 113°C .
  • Triazine Derivatives : Higher melting points (>200°C) due to extended conjugation and sulfonamide groups .
Spectroscopic Data
  • NMR Shifts : The 13C NMR signal for the imine carbon in Schiff bases appears near δ 160–165 ppm (e.g., δ 163.76 in ), while triazine derivatives show distinct peaks for triazine carbons (δ 155–170 ppm) .
  • IR Stretching : Schiff bases exhibit C=N stretches near 1600–1650 cm⁻¹, whereas triazines show characteristic N-H stretches at 3300–3400 cm⁻¹ .
Antitumor Potential
  • Triazine Derivatives: Compound 10 () showed oral and intravenous efficacy in animal models, with IC50 values <1 µM against cancer cell lines .
  • Schiff Bases: Limited direct antitumor data, but ETPMP demonstrated NLO properties relevant to photodynamic therapy .
Antimicrobial Activity
  • Schiff base 5S1 () inhibited E. coli and S. aureus at 25 µg/mL, attributed to the chloro substituent’s electrophilic nature .

Computational and Crystallographic Insights

  • HOMO-LUMO Gaps : ETPMP exhibits a narrow gap (3.2 eV), suggesting high reactivity, while triazine derivatives have wider gaps (>4.5 eV) due to aromatic stabilization .
  • Hydrogen Bonding : The target compound likely forms intramolecular O-H···N bonds (S(6) ring motif), as seen in , stabilizing its crystal lattice .
  • Crystal Packing: Analogs like 2-ethoxy-6-[(4-methylphenyl)imino]phenol () adopt dihedral angles of 16–20°, influencing π-π stacking and solubility .

Biological Activity

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is a phenolic compound characterized by its unique structure, which includes an ethoxy group, a hydroxyl group, and a fluorophenyl moiety. Its molecular formula is C15H16FNO2, with a molecular weight of approximately 275.3 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Features

The presence of a phenolic hydroxyl group enhances the compound's reactivity and potential interactions with biological systems. The fluorine atom in the phenyl ring may influence its electronic properties, enhancing binding affinity to various biological targets through mechanisms such as hydrogen bonding and pi-pi stacking interactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : The compound is likely to interact with proteins or enzymes that have an affinity for aromatic compounds .
  • Biochemical Pathways : It may participate in various biochemical reactions involving enzymes that recognize aromatic structures, potentially influencing metabolic pathways .
  • Pharmacokinetics : The phenolic hydroxyl group could enhance solubility, affecting absorption and distribution within biological systems .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show significant antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related derivatives range from 0.22 to 0.25 μg/mL .
  • Enzyme Inhibition : This compound may act as an inhibitor of critical enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM .
  • Antibiofilm Formation : The compound has been shown to inhibit biofilm formation significantly, demonstrating potential as a therapeutic agent against biofilm-associated infections .

Case Study 1: Antimicrobial Evaluation

A study conducted on derivatives of phenolic compounds, including this compound, evaluated their antimicrobial activity using various assays. The results indicated that these derivatives not only inhibited bacterial growth but also reduced biofilm formation more effectively than conventional antibiotics like Ciprofloxacin .

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
This compound0.250.585
Ciprofloxacin0.5170

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against DNA gyrase and DHFR, showing promising results that indicate its potential as a lead compound for developing new antimicrobial agents.

EnzymeIC50 (μM)
DNA Gyrase12.27
Dihydrofolate Reductase0.52

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol, and what experimental conditions optimize yield?

The compound is typically synthesized via a condensation reaction between 3-fluoroaniline and a substituted 2-hydroxybenzaldehyde derivative (e.g., 6-ethoxy-2-hydroxybenzaldehyde). Key steps include:

  • Reflux conditions : Use ethanol or methanol as solvents under nitrogen to prevent oxidation of the phenolic group .
  • Catalysis : Acidic catalysts (e.g., acetic acid) enhance imine bond formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates the product. Yield optimization (70–85%) requires strict stoichiometric control of reactants and inert atmospheres .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the phenolic and fluorophenyl groups typically ranges 16–20°, confirmed via SHELXL refinement .
  • Spectroscopic techniques :
  • NMR : 1^1H NMR peaks at δ 8.3–8.5 ppm (imine proton) and δ 1.3–1.5 ppm (ethoxy methyl) confirm functional groups .
  • FT-IR : Stretching bands at ~1610 cm1^{-1} (C=N) and ~3400 cm1^{-1} (O–H) .

Q. What are the common chemical reactions involving the imine and phenolic moieties?

  • Imine reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the imine to a secondary amine, altering biological activity .
  • Phenolic oxidation : Under mild conditions (e.g., KMnO4_4), forms quinone derivatives, useful in redox studies .
  • Electrophilic substitution : Fluorophenyl groups participate in halogenation or nitration at para positions .

Advanced Research Questions

Q. How do crystallographic data discrepancies arise in structural studies, and how are they resolved?

Discrepancies often stem from:

  • Disordered solvent molecules : E.g., nitromethane in the crystal lattice (as in ) requires SQUEEZE (PLATON) to model electron density .
  • Thermal motion : High displacement parameters (e.g., ethoxy groups) are addressed via TLS refinement in SHELXL .
  • Hydrogen bonding : Conflicting O–H···N vs. C–H···O interactions are resolved using Hirshfeld surface analysis .

Q. What computational methods complement experimental data for electronic structure analysis?

  • DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (~4.5 eV) and Mulliken charges, correlating with reactivity .
  • Molecular docking : AutoDock Vina models ligand-protein interactions (e.g., binding to cytochrome P450 enzymes) using crystallographic coordinates .

Q. How do steric and electronic effects influence ligand coordination in metal complexes?

  • Steric effects : The ethoxy group restricts axial coordination in Schiff base-metal complexes (e.g., Cu2+^{2+}), favoring square-planar geometry .
  • Electronic effects : Fluorine’s electronegativity enhances Lewis acidity in Zn2+^{2+} complexes, confirmed by cyclic voltammetry .

Q. What strategies address contradictions in biological activity assays?

  • Dose-dependent variability : Use IC50_{50} curves (e.g., enzyme inhibition assays) to distinguish true activity from solvent artifacts .
  • Redox interference : Include controls (e.g., ascorbic acid) to isolate antioxidant effects from assay matrix interactions .

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